2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

FtsZ inhibition carboxamide hydrogen bonding N-substituted benzamide

This compound features an N-[2-methoxy-2-(2-methylphenyl)ethyl] substitution at the carboxamide nitrogen—a topology distinct from all canonical 3-O-substituted 2,6-difluorobenzamide FtsZ inhibitors (e.g., PC190723, DFMBA). The tertiary amide replaces the hydrogen-bond donor NH essential for FtsZ allosteric pocket engagement (cf. PDB 6YD1), making it an ideal negative control for competitive binding and fluorescence polarization displacement assays. Researchers can use this probe to baseline non-specific binding in FtsZ allosteric site screens, or investigate alternative antibacterial targets. Available as part of the F6451 screening collection.

Molecular Formula C17H17F2NO2
Molecular Weight 305.32 g/mol
CAS No. 1448066-77-0
Cat. No. B6507234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
CAS1448066-77-0
Molecular FormulaC17H17F2NO2
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)OC
InChIInChI=1S/C17H17F2NO2/c1-11-6-3-4-7-12(11)15(22-2)10-20-17(21)16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21)
InChIKeyBZHBPHHWRPQBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1448066-77-0): Procurement-Grade Overview for FtsZ-Targeted Antibacterial Research


2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1448066-77-0; MW 305.32 g/mol; C17H17F2NO2) is a fluorinated benzamide derivative featuring the 2,6-difluorobenzamide pharmacophore essential for allosteric inhibition of the bacterial cell division protein FtsZ [1]. Distinguished from canonical 3-substituted 2,6-difluorobenzamide FtsZ inhibitors (e.g., PC190723) by its N-[2-methoxy-2-(2-methylphenyl)ethyl] substitution at the carboxamide nitrogen, this compound retains the critical 2,6-difluoro motif that enforces a non-planar conformation (dihedral angle ~-27° between carboxamide and aromatic ring) required for optimal allosteric pocket engagement [1]. The ortho-methylphenyl and methoxy groups on the N-ethyl linker introduce steric and electronic properties absent in 3-O-substituted analogs, positioning this compound as a structurally differentiated FtsZ inhibitor candidate with XLogP3 = 3.1 and a topological polar surface area of 38.3 Ų [2].

Why 2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide Cannot Be Replaced by Off-the-Shelf 3-Substituted 2,6-Difluorobenzamide Analogs


Within the 2,6-difluorobenzamide class of FtsZ inhibitors, the site of substitution is the primary determinant of pharmacological profile. The vast majority of characterized analogs — including PC190723 (MIC = 0.5–1 µg/mL against S. aureus), DFMBA (FtsZ Kd = 0.67 ± 0.05 mM), and 3-O-arylalkyl derivatives — bear substituents exclusively at the benzamide 3-position via an alkoxy or arylalkoxy linker [1][2]. In contrast, 2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide carries its substitution at the carboxamide nitrogen, a region where prior SAR studies have shown modifications to be generally deleterious to anti-staphylococcal activity when applied to 3-nonyloxy or PC190723 scaffolds [3]. This N-substitution pattern places the compound in a distinct chemical space where the carboxamide NH — a group identified as critical for hydrogen bonding with FtsZ residues Val207, Leu209, and Asn263 — is replaced by a tertiary amide, fundamentally altering hydrogen-bond donor capacity, conformational freedom, and metabolic susceptibility relative to all 3-O-substituted comparators [1]. Generic substitution based solely on the 2,6-difluorobenzamide core is therefore pharmacologically invalid without direct comparative data for this specific N-substitution topology.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide Versus Comparator FtsZ Inhibitors


N-Substitution Topology Versus 3-O-Substitution: Impact on Hydrogen-Bond Donor Capacity at the FtsZ Allosteric Site

2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a tertiary amide: the carboxamide nitrogen is fully substituted, eliminating the primary amide NH₂ donor present in all leading 3-O-substituted FtsZ inhibitors (3-MBA, DFMBA, PC190723). Co-crystallographic and docking studies of DFMBA with S. aureus FtsZ (PDB 6YD1) establish that the carboxamide –NH₂ group forms essential hydrogen bonds with Val207, Leu209, and Asn263 in the allosteric pocket [1]. Replacement of this carboxamide with benzohydroxamic acid or benzohydrazide analogs results in complete loss of activity, confirming the functional group's indispensability [1]. The N-substitution in the target compound converts the –CONH₂ donor to a –CONR₁R₂ moiety, which cannot serve as a hydrogen-bond donor. This represents a fundamental pharmacophoric divergence from all characterized 3-O-substituted 2,6-difluorobenzamide FtsZ inhibitors [1][2].

FtsZ inhibition carboxamide hydrogen bonding N-substituted benzamide allosteric pocket pharmacophore

XLogP3 Lipophilicity Differentiation from 3-Methoxybenzamide (3-MBA) and DFMBA

The computed XLogP3 for 2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is 3.1 [1], a value substantially higher than that of the parent FtsZ inhibitor 3-methoxybenzamide (3-MBA; XLogP ~0.8) and the minimal pharmacophoric head DFMBA (2,6-difluoro-3-methoxybenzamide; XLogP ~1.3 estimated). The 3.8-fold increase in computed lipophilicity relative to 3-MBA is conferred by the ortho-methylphenyl and N-ethyl methoxy substituents, which add approximately 8 heavy atoms and extend the molecular framework beyond the benzamide core. Within the 2,6-difluorobenzamide FtsZ inhibitor class, increasing lipophilicity via 3-O-alkyl chain elongation (e.g., 3-nonyloxy derivatives) has been associated with enhanced anti-staphylococcal potency but also with suboptimal drug-like properties [2]. The XLogP3 of 3.1 places the target compound in a lipophilicity range comparable to that of advanced FtsZ inhibitor leads, but with the distinction that the lipophilicity derives from N-substitution rather than 3-O-substitution [1][2].

lipophilicity XLogP3 drug-likeness permeability

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from 3-O-Arylalkyl-2,6-Difluorobenzamide Leads

The target compound (MW = 305.32 g/mol; TPSA = 38.3 Ų) [1] occupies a distinct physicochemical property space compared to the most potent 3-O-arylalkyl-2,6-difluorobenzamide FtsZ inhibitors. In the Qiang et al. 2016 series, the most active compounds (e.g., 3-O-chlorobenzyl derivative 36, MIC = 0.5 µg/mL against B. subtilis) carry a 3-O-arylalkyl substituent and retain the primary amide, resulting in higher TPSA values (estimated 55–65 Ų) due to the additional oxygen and the –CONH₂ group [2]. In contrast, the N-substitution in the target compound eliminates the primary amide and replaces it with a tertiary amide, reducing TPSA to 38.3 Ų. The combination of MW >300 Da and TPSA <40 Ų places this compound near the boundary of favorable oral bioavailability space (typically TPSA <140 Ų for good oral absorption), but with a significantly lower TPSA than typical FtsZ-active benzamides, which may alter tissue distribution and protein binding [1][2].

molecular weight TPSA oral bioavailability physicochemical property space

N-Alkyl Substitution Site: SAR Evidence for Amide Modification Intolerance in Canonical FtsZ Inhibitors

In a systematic SAR study by Straniero et al. (2015), modifications at the amide function of 3-nonyloxy-2,6-difluorobenzamide and PC190723, including introduction of small N-substituents (compounds 1, 2, and 4) and N–N′-ethylene dimerization (compound 3), were uniformly unproductive for anti-staphylococcal activity [1]. This finding establishes that the amide NH is a critical pharmacophoric element, and N-substitution is generally deleterious within the canonical 3-O-substituted 2,6-difluorobenzamide scaffold. The target compound, bearing a bulky N-[2-methoxy-2-(2-methylphenyl)ethyl] substituent, represents a deliberate exploration of this 'forbidden' chemical space and may serve as a valuable tool compound for probing the tolerance of FtsZ or alternative targets to N-substituted benzamides [1].

amide modification N-substitution SAR FtsZ inhibitor optimization structure-activity relationship

Rotatable Bond Count and Conformational Flexibility Compared to Rigidified 3-O-Heteroarylmethoxy FtsZ Inhibitors

The target compound contains 5 rotatable bonds (excluding the amide C–N bond with partial double-bond character) [1], compared to 4 rotatable bonds in PC190723 and 3–4 in the more rigid benzodioxane-benzamide leads. The N-[2-methoxy-2-(2-methylphenyl)ethyl] side chain introduces a benzylic stereocenter (undefined stereochemistry in commercial material) and a methoxy-bearing ethylene linker with greater conformational自由度 than the methyleneoxy-linked heteroaromatic systems in PC190723 or benzodioxane derivatives [2]. While increased rotatable bond count is generally associated with higher entropic penalty upon binding, it also enables induced-fit interactions with protein pockets that may be inaccessible to more rigid analogs. The undefined stereochemistry at the benzylic carbon (purchased as racemate) represents both a challenge for reproducibility and an opportunity for enantiomer-specific activity differentiation, as demonstrated by the ~100-fold potency difference between enantiomers of compound VI in the benzodioxane series [2].

conformational flexibility rotatable bonds entropic penalty binding affinity

Commercial Availability and Pricing Versus Established FtsZ Inhibitor Tool Compounds

2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is commercially available through Life Chemicals (catalog F6451-1635) at 90%+ purity in quantities from 2 µmol ($57) to 50 mg ($160) [1]. In contrast, PC190723 (CAS 951120-33-5) is available from Sigma-Aldrich and multiple other vendors at >98% purity, with pricing typically $150–300 for 10–25 mg . The target compound thus offers a comparable price point for small-scale screening but with lower purity specifications (90%+ vs. >98% for PC190723). Critically, no certificate of analysis with enantiomeric purity is available, and the compound is sold as a racemate, which must be factored into experimental design and data interpretation [1].

procurement commercial availability pricing screening library tool compound

Prioritized Research and Industrial Application Scenarios for 2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1448066-77-0)


Negative Control Probe for FtsZ Allosteric Site Carboxamide Hydrogen-Bonding Studies

Because the tertiary amide of the target compound lacks the –NH₂ hydrogen-bond donor essential for FtsZ allosteric pocket engagement (as established by co-crystallography of DFMBA with SaFtsZ, PDB 6YD1) [1], this compound is uniquely suited as a negative control in competitive binding assays (e.g., fluorescence polarization displacement of probe (S)-9 from BsFtsZ polymers) alongside active comparators such as PC190723 (Kd <0.1 µM) and DFMBA (Kd = 0.67 ± 0.05 mM) [2]. Researchers can use this compound to establish the baseline signal for non-specific or carboxamide-independent binding in FtsZ allosteric site screens, thereby increasing assay specificity.

Chemical Probe for Exploring N-Substitution Tolerance in Benzamide Antibacterial Target Space

Given the documented intolerance of the 3-O-substituted 2,6-difluorobenzamide scaffold to N-modification — where even small N-methyl or N-hydroxyethyl substituents abolish anti-staphylococcal activity — this compound can serve as a tool to investigate whether alternative bacterial targets or resistance mechanisms are engaged by N-substituted benzamides [3]. Any antibacterial activity detected for this compound would represent a mechanistically novel finding, potentially revealing new target engagement profiles distinct from canonical FtsZ inhibition.

Physicochemical Property Benchmarking for N- vs. O-Substituted Benzamide ADME Profiling

With XLogP3 = 3.1, TPSA = 38.3 Ų, and 5 rotatable bonds [4], this compound can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies alongside 3-O-substituted comparators (DFMBA, PC190723) to quantify how the substitution position (N- vs. 3-O-) influences passive permeability, efflux ratio, and metabolic stability. Such head-to-head comparisons can inform the design of next-generation benzamide antibacterials with optimized ADME profiles.

Screening Library Member for Phenotypic Antibacterial Discovery with Novel Mechanism Potential

As a member of the Life Chemicals F6451 screening collection, this compound is suitable for inclusion in phenotypic antibacterial screens against Gram-positive panels (e.g., S. aureus ATCC 29213, MRSA, B. subtilis ATCC 9372) where hit compounds can be triaged by comparison with the MIC values of established FtsZ inhibitors: PC190723 (MIC = 0.5–1 µg/mL against S. aureus), 3-O-chlorobenzyl derivative 36 (MIC = 0.5 µg/mL against B. subtilis), and 3-MBA (weak inhibitor, MIC >128 µg/mL) [2][5]. Hits with activity profiles divergent from these benchmarks may indicate non-FtsZ mechanisms.

Quote Request

Request a Quote for 2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.